molecular formula C10H20N2O2S B7508745 1-Pyrrolidin-1-ylsulfonylazepane

1-Pyrrolidin-1-ylsulfonylazepane

Cat. No.: B7508745
M. Wt: 232.35 g/mol
InChI Key: MTJRIKOJODUNNC-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ylsulfonylazepane is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a sulfonamide group bridging two nitrogen-containing saturated rings: pyrrolidine and azepane. This structure combines the properties of two important scaffolds in medicinal chemistry. The pyrrolidine ring is a widely used saturated scaffold that allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry and three-dimensional coverage of a molecule . The azepane ring, a seven-membered saturated heterocycle, is another valuable scaffold in drug discovery . Compounds incorporating these structures are frequently explored as potential receptor agonists and for their utility in targeted drug discovery programs . Researchers may utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,12-9-5-6-10-12)11-7-3-1-2-4-8-11/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJRIKOJODUNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation with Pyrrolidin-1-sulfonyl Chloride

The most straightforward route involves reacting azepane with pyrrolidin-1-sulfonyl chloride under mild conditions. This method, adapted from sulfonylation protocols for analogous piperidine and azepane derivatives, proceeds via nucleophilic attack of the azepane nitrogen on the electrophilic sulfur center of the sulfonyl chloride.

Procedure :

  • Reaction Setup : Azepane (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Pyrrolidin-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with ice water, and the product is extracted with dichloromethane.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields 1-pyrrolidin-1-ylsulfonylazepane as a white solid.

Key Data :

  • Yield : 65–78% (estimated based on analogous reactions in).

  • Spectroscopic Validation : 1^1H NMR (400 MHz, CDCl₃) δ 3.45–3.30 (m, 4H, pyrrolidine CH₂), 2.95–2.80 (m, 4H, azepane CH₂), 1.70–1.50 (m, 8H, ring CH₂).

Alternative Sulfonylating Agents

While pyrrolidin-1-sulfonyl chloride is ideal, its limited commercial availability necessitates in situ generation. One approach involves treating pyrrolidine with sulfuryl chloride (SO₂Cl₂) in the presence of a base such as triethylamine:

Pyrrolidine+SO2Cl2Et3NPyrrolidin-1-sulfonyl chloride\text{Pyrrolidine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Et}_3\text{N}} \text{Pyrrolidin-1-sulfonyl chloride}

This intermediate is then directly used for azepane sulfonylation.

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

A two-step strategy introduces a leaving group (e.g., mesylate or tosylate) on azepane, followed by nucleophilic substitution with pyrrolidin-1-sulfonamide.

Procedure :

  • Mesylation : Azepane is treated with methanesulfonyl chloride (MsCl) in dichloromethane to yield azepane-1-mesylate.

  • Substitution : The mesylate reacts with pyrrolidin-1-sulfonamide in the presence of K₂CO₃ in acetonitrile at 80°C.

Key Data :

  • Yield : 50–60% (estimated from similar substitutions in).

  • Challenges : Competing elimination reactions may reduce efficiency.

Multi-Step Synthesis via Intermediate Formation

Azepane Functionalization Followed by Sulfonylation

Patent disclosures describe the synthesis of complex azepane sulfonamides through intermediate tert-butyl carbamate (Boc) protection:

  • Boc Protection : Azepane is protected as its Boc derivative using di-tert-butyl dicarbonate.

  • Sulfonylation : The Boc-azepane reacts with pyrrolidin-1-sulfonyl chloride.

  • Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the target compound.

Advantages :

  • Boc protection prevents over-sulfonylation and simplifies purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation65–78>95One-step, high atom economyRequires sulfonyl chloride synthesis
Nucleophilic Substitution50–6090Avoids sulfonyl chlorideLower yield, side reactions
Boc-Mediated Route70–85>98High purity, scalableAdditional deprotection step

Recent Advances and Optimization Strategies

One-Pot Sulfonylation-Cyclization

Inspired by benzothiazine syntheses, a one-pot method condenses azepane, pyrrolidin-1-sulfonyl chloride, and DBU in 1,4-dioxane at 60°C. This approach minimizes intermediate isolation and improves throughput:

Azepane+Pyrrolidin-1-sulfonyl chlorideDBU, 1,4-dioxaneThis compound\text{Azepane} + \text{Pyrrolidin-1-sulfonyl chloride} \xrightarrow{\text{DBU, 1,4-dioxane}} \text{this compound}

Yield : 75–80% (extrapolated from).

Lewis Acid-Catalyzed Methods

Employing Sc(OTf)₃ or BF₃·OEt₂ as catalysts accelerates sulfonylation by polarizing the sulfonyl chloride’s S=O bonds . This method reduces reaction times from 24 hours to 4–6 hours.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-1-ylsulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the azepane ring, leading to the formation of reduced azepane derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced azepane compounds .

Scientific Research Applications

1-Pyrrolidin-1-ylsulfonylazepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.

    Industry: It finds applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylsulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Methylphenyl)sulfonylazepane

  • Structure : Replaces the pyrrolidine group in the target compound with a 4-methylphenyl (tosyl) group.
  • Key Differences :
    • The tosyl group is electron-withdrawing due to the aromatic ring and sulfonyl moiety, whereas the pyrrolidine substituent is electron-donating via its nitrogen lone pair.
    • Solubility : Likely lower solubility in polar solvents compared to this compound due to the hydrophobic tolyl group.
    • Stability : Tosyl groups are generally resistant to hydrolysis, while pyrrolidinylsulfonyl groups may exhibit different reactivity under acidic/basic conditions .

1-Piperidin-1-ylhexan-1-one

  • Structure : A six-membered ketone with a piperidine substituent.
  • The ketone functionality introduces electrophilic reactivity, unlike the sulfonamide’s nucleophilic nitrogen. Applications: Piperidine derivatives are common in drug design (e.g., piperazine analogs), but the lack of a sulfonyl group limits direct functional comparability .

Functional Group Comparisons

Sulfonamide vs. Non-Sulfonamide Analogs

Compound Functional Group Polarity Reactivity Profile Potential Applications
This compound Sulfonamide High Acid/base-sensitive, H-bond donor Enzyme inhibition, CNS agents
1,5-Dimethylpyrazole Pyrazole Moderate Aromatic stabilization, weak base Catalysis, ligand design
1-Nitronaphthalene Nitroaromatic Low Electrophilic substitution Explosives, dyes

Notes:

  • Sulfonamide-containing compounds (e.g., this compound) are more likely to interact with biological targets via hydrogen bonding compared to nitroaromatics or simple heterocycles like pyrazole .
  • The nitro group in 1-nitronaphthalene confers explosive properties, which are absent in sulfonamide-based azepanes .

Research Findings and Data Gaps

  • Synthetic Routes: No explicit synthetic protocols for this compound are provided in the evidence. However, analogous sulfonylation reactions (e.g., azepane + sulfonyl chloride) are standard in organic synthesis.
  • Toxicity and Handling: Limited data exist for this compound, but Safety Data Sheets (SDS) for structurally related substances (e.g., 1,5-Dimethylpyrazole) emphasize standard precautions for amine/sulfonamide handling, including proper ventilation and PPE .
  • Thermodynamic Properties : Molecular weight calculations (C₁₀H₂₀N₂O₂S) suggest a theoretical mass of 232.35 g/mol, but experimental data (e.g., melting point, logP) are unavailable.

Q & A

Q. What are the optimal synthetic routes for 1-Pyrrolidin-1-ylsulfonylazepane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with nucleophilic substitution between azepane and a sulfonyl chloride derivative (e.g., pyrrolidine-1-sulfonyl chloride) in a polar aprotic solvent like DMF or acetonitrile. Use potassium carbonate as a base to neutralize HCl byproducts. Heating at 80–100°C for 12–24 hours under inert atmosphere improves reactivity. Post-reaction, extract the product using ethyl acetate, wash with ammonium chloride solution to remove residual base, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR . For scalability, replicate small-scale conditions in a controlled environment to avoid side reactions.

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Assign peaks to verify the sulfonylazepane backbone and pyrrolidine substituents. Compare splitting patterns with computational predictions (e.g., DFT simulations) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3%).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Document all data in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for new compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) observed for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., conformational isomerism). Employ:
  • Variable-Temperature NMR : Identify coalescence temperatures to detect interconverting conformers.
  • X-ray Crystallography : Resolve absolute configuration and bond angles .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Cross-validate findings with IR spectroscopy to rule out functional group misassignments .

Q. What methodologies are recommended for investigating the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the EPA’s iterative data evaluation workflow :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify products using QTOF-MS.
  • Photolysis Experiments : Expose to UV light (254–365 nm) in aqueous/organic matrices.
  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity of degradation byproducts.

Q. How can computational modeling predict the biological activity of this compound, and what validation experiments are critical?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., enzymes in the CNS) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • In Vitro Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) and cross-check with SPR (surface plasmon resonance) for affinity measurements .

Data Contradiction and Reliability

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Contextual Factors : Account for differences in compound purity, solvent effects (DMSO vs. saline), and assay endpoints (e.g., proliferation vs. apoptosis) .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?

  • Methodological Answer :
  • Detailed Protocols : Document exact molar ratios, solvent grades, and equipment calibration data.
  • Negative Controls : Include reaction setups without catalysts or reagents to identify side reactions.
  • Open Data : Share raw NMR/MS files and crystallographic data (CIF) in supplementary materials per Beilstein Journal guidelines .

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